Sanchinoside B2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanchinoside B2 can be synthesized through the extraction and purification of Panax ginseng or Panax notoginseng roots. The process typically involves the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Sanchinoside B2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the glycosidic bonds, leading to the formation of different saponin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various ginsenoside derivatives with potential therapeutic applications .
Scientific Research Applications
Sanchinoside B2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of saponins and their derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and cardiovascular disorders.
Industry: this compound is used in the development of nutraceuticals and functional foods.
Mechanism of Action
Sanchinoside B2 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-cancer: It induces apoptosis in cancer cells by activating caspases and inhibiting the nuclear factor-kappa B pathway.
Comparison with Similar Compounds
Sanchinoside B2 is unique among similar compounds due to its specific pharmacological properties. Similar compounds include:
Ginsenoside Rb1: Known for its neuroprotective and anti-diabetic effects.
Ginsenoside Rg1: Exhibits anti-aging and cognitive-enhancing properties.
Ginsenoside Re: Known for its cardioprotective and anti-inflammatory effects.
Each of these compounds has distinct pharmacological activities, making this compound a valuable compound for various therapeutic applications.
Properties
Molecular Formula |
C36H62O9 |
---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1 |
InChI Key |
RAQNTCRNSXYLAH-FQCRJTERSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
Origin of Product |
United States |
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